5-Amino-4-fluoro-3-hydroxy (1H)indazole is a chemical compound belonging to the indazole family, known for its diverse biological activities and potential applications in medicinal chemistry. Indazoles are heterocyclic aromatic organic compounds that have garnered significant attention due to their unique structural properties and biological functions. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group, contributing to its reactivity and interaction with biological systems.
The synthesis of 5-Amino-4-fluoro-3-hydroxy (1H)indazole can be achieved through various methods, with one common approach involving the nitrosation of indoles in slightly acidic conditions. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole derivatives.
The molecular structure of 5-Amino-4-fluoro-3-hydroxy (1H)indazole features a fused ring system characteristic of indazoles.
The structural configuration contributes to its biological activity, particularly as a kinase inhibitor.
5-Amino-4-fluoro-3-hydroxy (1H)indazole undergoes various chemical reactions that facilitate its modification and application in drug development.
These reactions are essential for tailoring the compound's properties to enhance its efficacy in biological applications.
The mechanism of action for 5-Amino-4-fluoro-3-hydroxy (1H)indazole primarily involves its role as a kinase inhibitor.
This mechanism positions the compound as a valuable candidate in cancer research and therapeutic development.
The physical and chemical properties of 5-Amino-4-fluoro-3-hydroxy (1H)indazole significantly influence its behavior in biological systems.
The applications of 5-Amino-4-fluoro-3-hydroxy (1H)indazole span several scientific fields:
Indazole derivatives have evolved from natural product curiosities to privileged scaffolds in modern drug design. Historically, naturally occurring indazoles like nigeglanine and nigellicine demonstrated early biological significance, but their structural complexity and scarcity limited therapeutic exploration . Synthetic advances in the late 20th century enabled systematic modification, revealing the indazole nucleus as a versatile bioisostere for purines and other nitrogen-rich heterocycles. This adaptability has led to several clinically impactful drugs:
Interactive Table 1: Clinically Significant Indazole-Based Therapeutics
Drug Name | Therapeutic Application | Key Structural Features | Target/Mechanism | Development Status |
---|---|---|---|---|
Pazopanib | Renal cell carcinoma, soft tissue sarcoma | 1H-indazole core, aminopyrimidine | Multi-targeted tyrosine kinase inhibitor | FDA-approved (2009) |
Entrectinib | NTRK-fusion solid tumors, ROS1+ NSCLC | 1H-indazole, aromatic linker | TRK/ROS1/ALK inhibitor | FDA-approved (2019) |
Granisetron | Chemotherapy-induced nausea/vomiting | 1H-indazole, bridged tropane | 5-HT₃ receptor antagonist | FDA-approved (1993) |
Niraparib | Ovarian cancer maintenance therapy | 1H-indazole, piperidine moiety | PARP inhibitor | FDA-approved (2017) |
Nemiralisib | Chronic obstructive pulmonary disease (COPD) | C6-substituted indazole | PI3Kδ inhibitor | Phase II clinical trials |
The pharmacological success of these agents stems from the indazole scaffold’s capacity for diverse binding interactions. The bicyclic system provides planar rigidity for π-stacking with protein aromatic residues, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors or donors. Furthermore, the indazole’s inherent amphoterism (pKa ~1.04 for protonation, ~13.86 for deprotonation) allows stability across physiological pH gradients . Contemporary research continues to exploit these properties, with over 400 patents filed on indazole derivatives since 2010, covering applications from oncology to anti-infectives . The scaffold’s synthetic versatility enables targeted modifications—such as halogenation at C4/C7 or amino group introduction at C5—to fine-tune pharmacokinetic properties and target engagement. This adaptability positions indazoles as enduring frameworks for addressing emerging therapeutic challenges, including drug resistance and undruggable targets.
The strategic placement of amino, fluoro, and hydroxy groups on the indazole nucleus creates a synergistic pharmacophore with enhanced bioactivity and optimized physicochemical properties. Each substituent contributes distinct advantages:
Interactive Table 2: Synthetic Strategies for Multifunctional Indazoles
Synthetic Approach | Starting Materials | Key Conditions | Advantages | Limitations for Target Molecule |
---|---|---|---|---|
Multicomponent Reactions (MCRs) | α-Aminoazoles, aldehydes, isocyanides | Groebke-Blackburn-Bienaymé reaction | Single-step complexity generation | Regioselectivity control with C4-F |
Diazonium Cyclization | o-(Arylethynyl)anilines | Cu(I) catalysis, mild temps | Direct access to 3-substituted indazoles | Competitive triazole formation |
Palladium-Catalyzed Cyclization | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Excellent functional group tolerance | Requires halogenated precursors |
Condensation/Cyclization | 2-Fluoro-6-hydrazinylbenzenamine | Acid catalysis (HCl/EtOH) | Atom-economical | Competing polymerization at high temps |
Synthetic access to 5-amino-4-fluoro-3-hydroxy (1H)indazole faces significant challenges, including regioselective fluorine introduction and oxidation state control. The electron-withdrawing fluoro group at C4 deactivates electrophilic substitution, necessitating ortho-directed metalation or cross-coupling strategies prior to ring formation [8]. Additionally, the proximity of amino and hydroxy groups risks oxidation or unwanted cyclization. Modern approaches leverage palladium-catalyzed methods, such as Larock’s indazole synthesis from o-haloaryl imines, though fluorine compatibility requires optimization [8]. Alternatively, multicomponent reactions employing fluorinated building blocks—like 4-fluoro-2-aminobenzonitrile—offer convergent routes but struggle with chemoselectivity in the presence of multiple nucleophiles [4]. Protecting group strategies (e.g., tert-butoxycarbonyl for amines, silyl ethers for phenols) are often essential to prevent side reactions during assembly.
Despite the pharmacological promise of functionalized indazoles, 5-amino-4-fluoro-3-hydroxy (1H)indazole remains understudied, presenting several high-impact research opportunities:
Interactive Table 3: Key Research Gaps and Proposed Investigations
Research Gap Area | Current Limitations | Proposed Research Directions | Expected Impact |
---|---|---|---|
Synthetic Methodology | Lack of regioselective routes for C4-fluorination | Develop directed ortho-lithiation/fluorination strategies | Enable gram-scale production for bio-screening |
Target Identification | No systematic profiling against disease-relevant targets | Kinase panel screening, phenotypic assays | Identify lead indications (e.g., oncology, CNS) |
Physicochemical Profiling | Absence of logP, solubility, stability data | High-throughput ADMET prediction and validation | Guide lead optimization frameworks |
Biological Evaluation | Limited to in silico or isolated enzyme studies | Cell-based efficacy models (e.g., anti-proliferative) | Validate mechanism and therapeutic potential |
Formulation Science | Unstudied solid-state properties | Polymorph screening, co-crystal engineering | Enhance bioavailability of final candidates |
Addressing these gaps requires interdisciplinary collaboration, combining advanced organic synthesis (e.g., flow chemistry for hazardous intermediates), computational modeling for target prediction, and rigorous biological validation. The compound’s unique substitution pattern offers a valuable chemical probe for studying multifunctional heterocycle-target interactions, potentially inspiring new drug classes beyond conventional indazole therapeutics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: